

The Discovery and In-depth Technical History of Ganoderic Acid T

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Compound of Interest

Compound Name: Ganoderic Acid T

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid T, a highly oxygenated lanostane-type triterpenoid isolated from the revered medicinal mushroom *Ganoderma lucidum*, has emerged as a compound of significant interest in oncological research. First identified in 1986, subsequent studies have elucidated its potent anti-cancer activities, including the induction of apoptosis and inhibition of tumor invasion and metastasis. This technical guide provides a comprehensive overview of the discovery, history, and key biological activities of **Ganoderic Acid T**. It includes a detailed summary of its cytotoxic effects on various cancer cell lines, a thorough description of the experimental protocols used in its study, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The initial discovery of **Ganoderic Acid T** was reported in 1986 by Hirotsu et al. from the cultured mycelia of *Ganoderma lucidum*. This seminal work detailed the isolation and structure elucidation of three new lanostane-type triterpenoids: ganoderic acids T, S, and R. The structure of **Ganoderic Acid T** was determined using spectral data and X-ray analysis.

Subsequent research, notably by Tang et al. in 2006, further characterized **Ganoderic Acid T** purified from the methanol extract of *G. lucidum* mycelia. This study was pivotal in

demonstrating its cytotoxic effects against various human carcinoma cell lines and its ability to induce apoptosis through a mitochondria-mediated pathway.[1] Further investigations by Chen et al. in 2010 expanded on its anti-cancer properties, revealing its capacity to inhibit tumor invasion and metastasis both in vitro and in vivo.[2]

Chemical Properties

Ganoderic Acid T is classified as a triterpenoid. Its chemical structure and properties have been characterized using various spectroscopic methods.

Biological Activities and Quantitative Data

Ganoderic Acid T has demonstrated a range of biological activities, with its anti-cancer effects being the most extensively studied. It exhibits cytotoxicity against a variety of cancer cell lines, induces cell cycle arrest, and triggers apoptosis. Furthermore, it has been shown to inhibit cancer cell invasion and metastasis.

Cytotoxicity

The cytotoxic effects of **Ganoderic Acid T** have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
95-D	Lung Carcinoma	27.9 μg/mL	Not Specified	Tang et al., 2006[1]
SMMC-7721	Hepatoma	Not Specified	Not Specified	Tang et al., 2006[1]
HCT-116	Colon Carcinoma	15.7 ± 2.8	24	Chen et al., 2010[3]
HeLa	Cervical Cancer	Not Specified	Not Specified	Tang et al., 2006[1]
HeLa	Cervical Cancer	Not Specified	24	[4]

Induction of Apoptosis

Ganoderic Acid T has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.^[1] This is characterized by a reduction in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.^[1]

Inhibition of Invasion and Metastasis

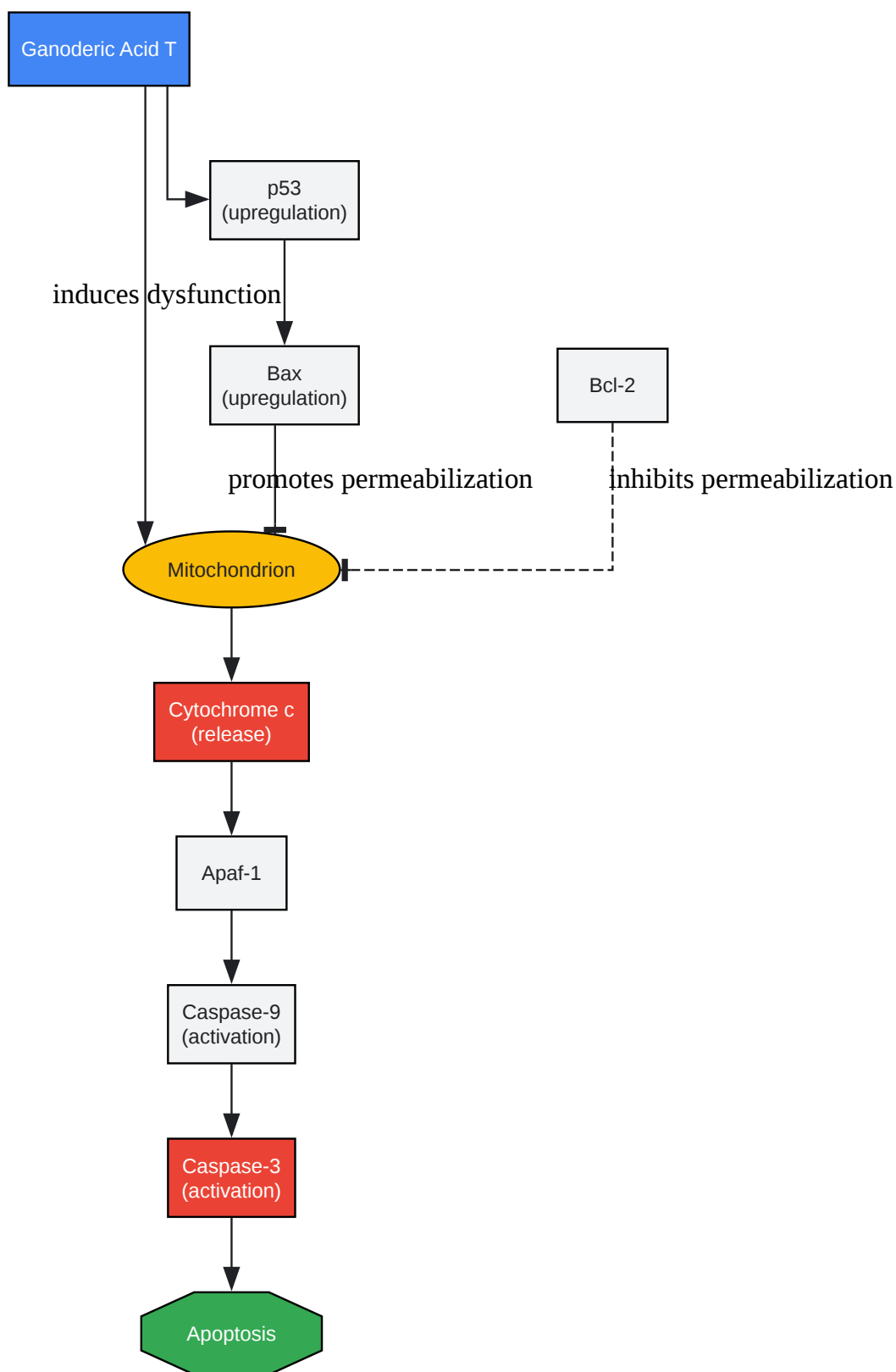
In vitro and in vivo studies have demonstrated the ability of **Ganoderic Acid T** to inhibit tumor invasion and metastasis.^[2] This is achieved, in part, through the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.^[2]

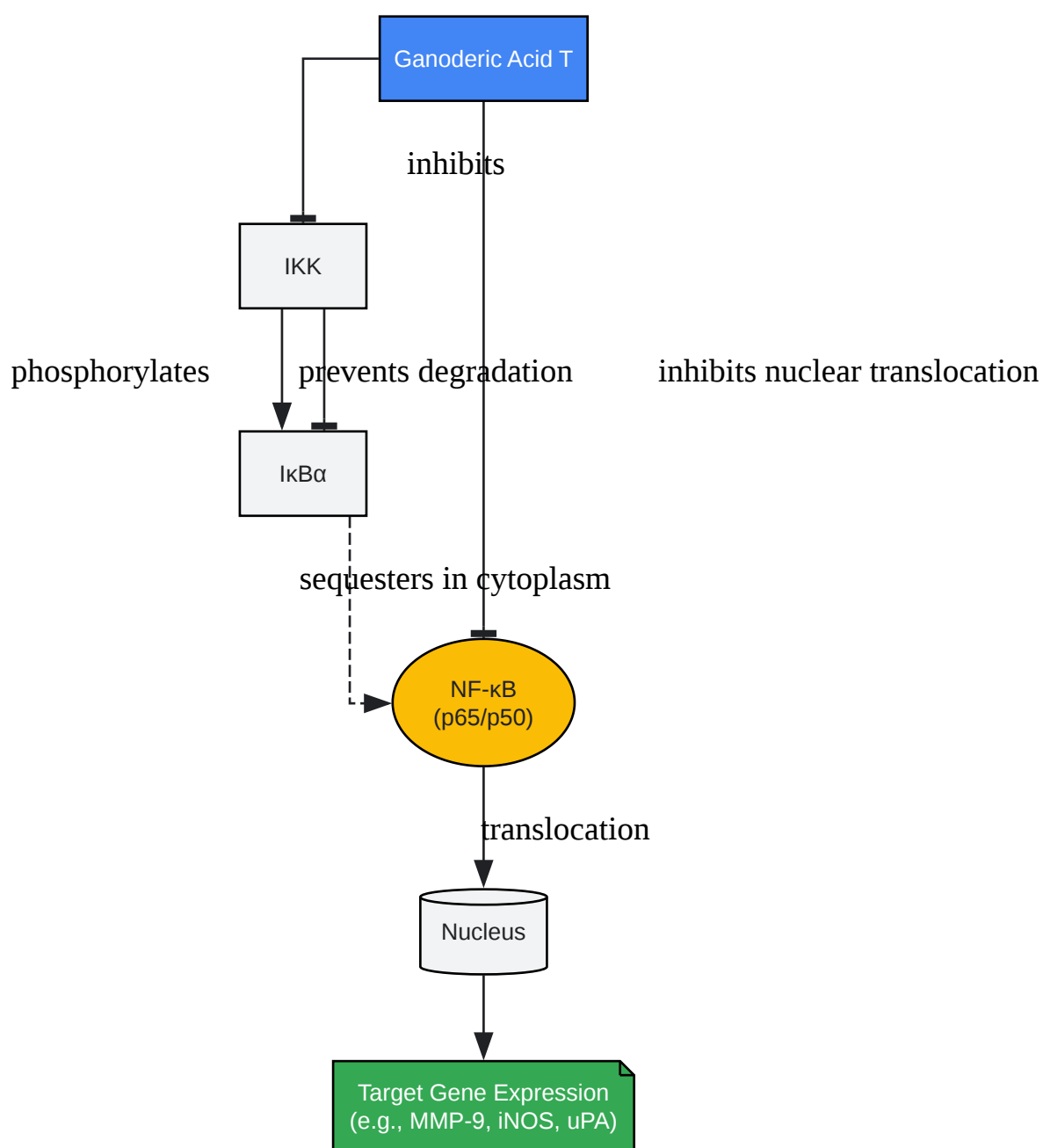
Signaling Pathways

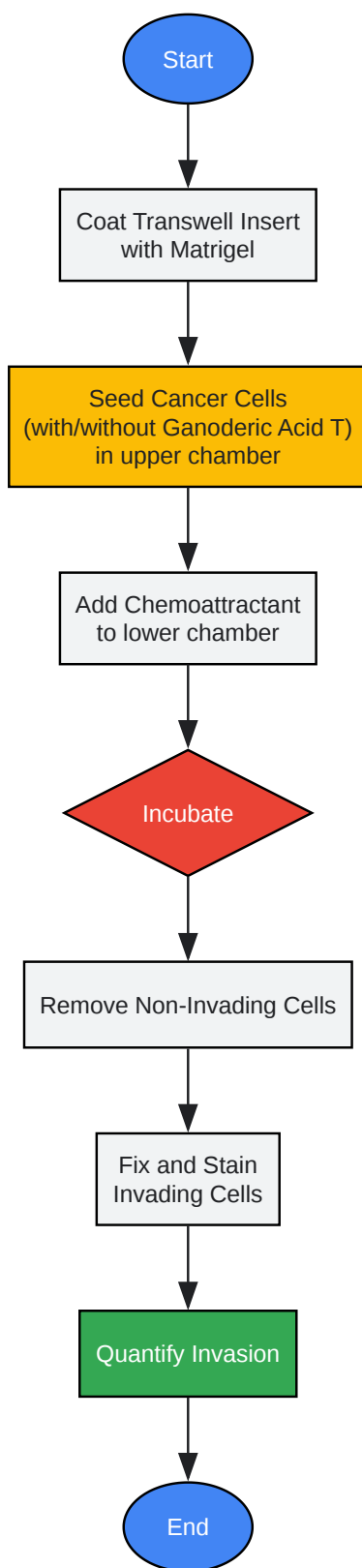
Ganoderic Acid T exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and invasion.

Mitochondrial Apoptosis Pathway

Ganoderic Acid T triggers the mitochondrial apoptosis pathway, leading to programmed cell death in cancer cells.







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References

- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
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